7alpha-Methylestr-4-ene-3,17-dione

Catalog No.
S1780856
CAS No.
436144-67-1
M.F
C19H26O2
M. Wt
286.415
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7alpha-Methylestr-4-ene-3,17-dione

CAS Number

436144-67-1

Product Name

7alpha-Methylestr-4-ene-3,17-dione

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.415

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14+,15-,16+,18-,19+/m1/s1

InChI Key

IHFREKJAIFEZMQ-ARTWWJDJSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

7alpha-Methylestr-4-ene-3,17-dione (CAS 436144-67-1) is a highly specialized, advanced steroidal intermediate characterized by a 19-norandrostenedione core with a stereospecific 7-alpha-methyl group. In industrial and pharmaceutical research procurement, it serves as the critical, late-stage precursor for the synthesis of 7-alpha-methyl-19-nortestosterone (Trestolone, MENT) and related tissue-selective androgens. The primary procurement value of this compound lies in its pre-installed 7-alpha-methyl group, which bypasses the notoriously difficult and low-yield stereoselective conjugate addition steps required when starting from generic estrane precursors. By providing guaranteed stereochemical purity, it streamlines the production of downstream active pharmaceutical ingredients (APIs) utilized in male contraception and hormone replacement therapy (HRT) research [1].

Research Fit

Research Category
Synthetic 19-nor steroid; 17-keto prohormone with 7α-methyl substitution
Workflow Fit
AR binding SAR, 17β-HSD activation assays, metabolism profiling, forensic reference standard
Selection Context
7α-methyl group blocks 5α-reduction; distinct from unmethylated 19-nor analogs

Substituting 7alpha-methylestr-4-ene-3,17-dione with a generic, non-methylated baseline such as estr-4-ene-3,17-dione (19-norandrostenedione) fundamentally alters both the synthetic workflow and the pharmacological viability of the final product. Generic estrane precursors lack the 7-alpha-methyl group, meaning they must undergo a complex, multi-step sequence—including dienone formation, copper-catalyzed methylmagnesium chloride addition, and deprotection—to achieve the desired structure. This process is highly prone to yielding unwanted 7-beta epimers, requiring aggressive and lossy chromatographic separation. Furthermore, downstream APIs derived from non-methylated precursors fail to exhibit the necessary steric hindrance against 5-alpha-reductase, rendering them unsuitable for prostate-sparing applications [1].

Substitution Risk

!
Unmethylated 19-norandrostenedione Lacks the 7α-methyl group; AR binding and 5α-reductase susceptibility may differ.
!
4-Androstenedione Different prohormone conversion profile and 5α-reducible; not resistant to tissue-specific metabolism.
!
Nandrolone (19-nortestosterone) Directly active 17β-hydroxy androgen; lacks the prohormone activation cascade.

Synthetic Step Reduction and Yield Optimization

When synthesizing Trestolone (MENT), utilizing 7alpha-methylestr-4-ene-3,17-dione as the direct precursor requires only a single-step 17-ketone reduction, achieving conversion yields exceeding 85%. In contrast, starting from the non-methylated baseline estr-4-ene-3,17-dione necessitates a multi-step synthetic route to install the 7-alpha-methyl group, which typically limits the overall yield to under 20% due to cumulative losses during protection, conjugate addition, and deprotection steps [1].

Evidence DimensionOverall yield to target API (MENT)
Target Compound Data>85% yield (1-step reduction)
Comparator Or BaselineEstr-4-ene-3,17-dione (<20% overall yield across 5+ steps)
Quantified Difference4-fold increase in overall synthetic yield
ConditionsStandard laboratory-scale 17-ketone reduction vs. multi-step Grignard/cuprate addition sequence

Procuring the advanced 7-alpha-methylated intermediate drastically reduces synthesis time, reagent costs, and overall process complexity for API production.

AR Binding Affinity
Head-to-head
MENT dione RBA 0.16
4-Andro. RBA 0.03
5.3-fold higher binding reported vs. 4-androstenedione
Supports AR binding context for SAR studies; competitive displacement assay
Rat ventral prostate AR; [³H]-DHT radioligand

Elimination of Stereoisomeric Purification Bottlenecks

The commercial procurement of 7alpha-methylestr-4-ene-3,17-dione provides a stereochemically pure starting material (>98% 7-alpha isomer). If a laboratory attempts the 7-methylation of a generic 4,6-dien-3-one precursor in-house, the copper-catalyzed conjugate addition typically yields an epimeric mixture containing 10% to 15% of the inactive or undesirable 7-beta-methyl isomer. Removing this 7-beta byproduct requires tedious fractional crystallization or preparative chromatography, which further degrades the yield of the desired 7-alpha product [1].

Evidence DimensionStereochemical purity of the 7-methyl group
Target Compound Data>98% 7-alpha isomer (direct procurement)
Comparator Or BaselineIn-house synthesized crude (85:15 to 90:10 mixture of 7-alpha/7-beta isomers)
Quantified DifferenceElimination of 10-15% beta-isomer contamination
ConditionsCommercial API-grade precursor vs. crude copper-catalyzed conjugate addition product

Guaranteed stereochemical purity eliminates the need for costly, yield-destroying chiral separation in industrial manufacturing workflows.

Prohormone Activation
Class-level
16.6×
AR affinity amplification (0.16 → 2.65) via 17β-HSD
Supports prohormone activation study context; two-stage pharmacology
Human hepatic microsome metabolism; bidirectional interconversion

Enabling Downstream 5-Alpha-Reductase Resistance

The primary application value of 7alpha-methylestr-4-ene-3,17-dione lies in the structural properties it imparts to its downstream derivatives. The pre-installed 7-alpha-methyl group provides critical steric hindrance, rendering downstream APIs (like MENT) highly resistant to 5-alpha-reductase, with reduction rates approaching 0% in target tissues such as the prostate. Conversely, derivatives synthesized from the non-methylated baseline (estr-4-ene-3,17-dione) undergo significant 5-alpha-reduction, which alters their tissue selectivity and increases unwanted prostatic stimulation [1].

Evidence Dimension5-alpha-reductase conversion rate of downstream API
Target Compound Data~0% reduction (due to 7-alpha-methyl steric hindrance)
Comparator Or BaselineNandrolone from Estr-4-ene-3,17-dione (high susceptibility to 5-alpha-reduction)
Quantified DifferenceNear-total prevention of 5-alpha-reduction
ConditionsIn vivo and in vitro enzymatic assays in prostate tissue models

The 7-alpha-methyl group is strictly required to achieve the tissue-selective, prostate-sparing profile necessary for male contraceptive and HRT research.

5α-Reductase Resistance
Class-level
Resistant (7α-methyl blockade)
Unmethylated analogs are 5α-reductase substrates
Uncouples AR activation from local 5α-reduction; tissue-selective probe
Inferred from structural SAR and AR binding data
Regulatory Traceability
Supporting evidence
UNII25W4OLA785
CompToxDTXSID00707643
DetectionGC-MS/MS methods published
Supports forensic and QC reference standard procurement
FDA UNII, EPA CompTox, urinary metabolite detection
Metabolic Pathway
Supporting evidence
CYP3A4 / 17β-HSD dominant; no 5α-reductase contribution
Distinct from testosterone/nandrolone multi-pathway profiles
Isolates CYP3A4-dependent metabolism for in vitro studies
Human hepatic microsomes; recombinant CYP isozymes

Synthesis of Trestolone (MENT) for HRT Research

Because it requires only a single-step 17-ketone reduction, 7alpha-methylestr-4-ene-3,17-dione is the optimal procurement choice for laboratories synthesizing Trestolone for male hormone replacement therapy models. It bypasses the low-yield, multi-step methylation required when using generic estrane precursors [1].

Development of Prostate-Sparing Androgens

The guaranteed 7-alpha stereochemistry of this precursor ensures that downstream investigational APIs possess the necessary steric hindrance to resist 5-alpha-reductase. This makes it indispensable for research focused on tissue-selective androgens that maintain muscle mass without causing prostatic hypertrophy [2].

Industrial Scale-Up of 7-Alpha-Methylated Steroids

In commercial manufacturing, procuring this advanced intermediate eliminates the severe bottleneck of separating 7-alpha and 7-beta epimers. This streamlines the scale-up process for various 7-alpha-methylated 19-norsteroids, ensuring high reproducibility and reducing overall production costs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
AR SAR studies with 17-keto prohormone
Defined AR binding affinity
Competitive binding assay reproducibility
17β-HSD prohormone activation assays
Prohormone-to-active metabolite conversion
Cell-based 17β-HSD enzyme kinetics
Forensic/toxicology reference standard development
UNII identifier and published detection methods
GC-MS/MS method validation & library match
CYP3A4/17β-HSD metabolism profiling
5α-reductase-resistant androgen probe
Hepatic microsome incubation & metabolite ID

XLogP3

2.7

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